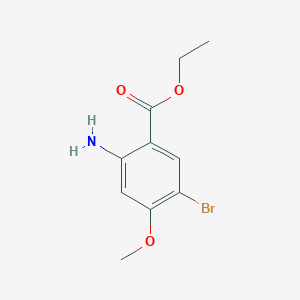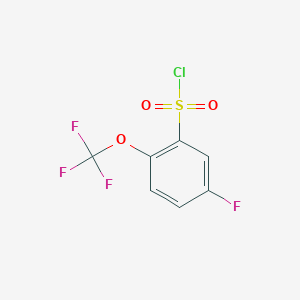
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride is a chemical compound with the molecular formula C7H3ClF4O3S and a molecular weight of 278.61 g/mol . This compound is characterized by the presence of a fluorine atom, a trifluoromethoxy group, and a sulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 5-fluoro-2-(trifluoromethoxy)benzenesulfonyl fluoride with thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
Aplicaciones Científicas De Investigación
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, making it suitable for various chemical transformations . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethoxy)benzene-1-sulfonyl chloride: Similar structure but lacks the fluorine atom on the benzene ring.
5-Fluoro-2-(trifluoromethyl)benzene-1-sulfonyl chloride: Similar structure but has a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
5-Fluoro-2-(trifluoromethoxy)benzene-1-sulfonylchloride is unique due to the presence of both a fluorine atom and a trifluoromethoxy group on the benzene ring. This combination imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H3ClF4O3S |
|---|---|
Peso molecular |
278.61 g/mol |
Nombre IUPAC |
5-fluoro-2-(trifluoromethoxy)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF4O3S/c8-16(13,14)6-3-4(9)1-2-5(6)15-7(10,11)12/h1-3H |
Clave InChI |
FPYDXCBBYOEDSX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)S(=O)(=O)Cl)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-Methoxy-4-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B13579305.png)
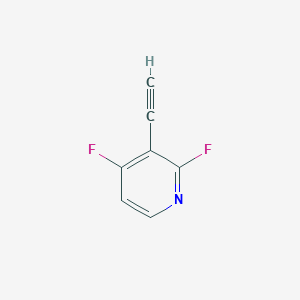
![1-[4-(2-Ethyl-4-methyl-1,3-thiazol-5-yl)phenyl]methanaminedihydrochloride](/img/structure/B13579311.png)

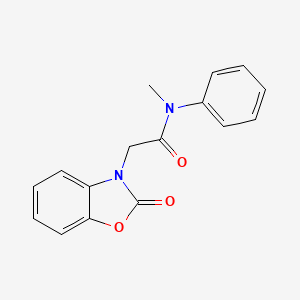

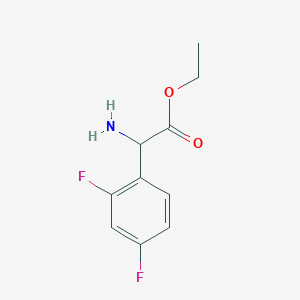
![Methyl2-amino-2-[2-(methylsulfanyl)phenyl]acetate](/img/structure/B13579335.png)
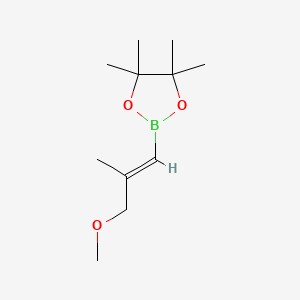
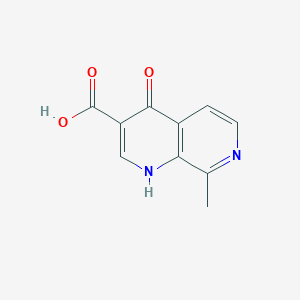
![(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13579356.png)
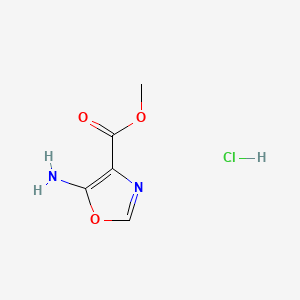
![1,3-Dimethyl5-[(fluorosulfonyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B13579386.png)
